molecular formula C22H21NO6 B2467882 3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate CAS No. 371220-65-4

3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate

Cat. No.: B2467882
CAS No.: 371220-65-4
M. Wt: 395.411
InChI Key: MXDVFZHHCWFZGA-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate is a complex organic compound that features a benzofuran ring system fused with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the ethoxycarbonyl and phenyl groups. The morpholine ring is then introduced through a series of coupling and cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and morpholine-containing molecules. Examples include:

  • 2-Phenylbenzofuran
  • Morpholine-4-carboxylic acid ethyl ester

Uniqueness

What sets 3-(Ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl morpholine-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-ethoxycarbonyl-2-phenyl-1-benzofuran-5-yl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-27-21(24)19-17-14-16(28-22(25)23-10-12-26-13-11-23)8-9-18(17)29-20(19)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDVFZHHCWFZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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